![molecular formula C23H16N2O4S B2607514 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide CAS No. 892855-35-5](/img/structure/B2607514.png)
4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide
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Description
The compound “4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzoyl group, a benzothiazole group, and a benzamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the coupling of the appropriate benzoyl chloride with the corresponding amine to form the benzamide group . The benzothiazole and dioxin rings might be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and heterocycles . The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar functional groups .Scientific Research Applications
- 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide has demonstrated antibacterial properties. It was found to be effective against Bacillus subtilis , inhibiting bacterial biofilm growth by approximately 60.04% . Further research could explore its mechanism of action and potential clinical applications.
- Researchers could explore its effects on viral replication, entry, or protein synthesis. In vitro assays against specific viruses (e.g., influenza, herpesviruses, or coronaviruses) would provide valuable insights .
- The isomers of this compound with phenoxyl methylene substitution on the 2,3-dihydro-1,4-dioxine ring exhibited potent in vitro antiplatelet activity. For example, compound 36 displayed an IC50 of 26.13 nM, and compound 37 had an IC50 of 14.26 nM .
Antibacterial Activity
Antiviral Studies
Platelet Aggregation Inhibition
properties
IUPAC Name |
4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c26-21(14-4-2-1-3-5-14)15-6-8-16(9-7-15)22(27)25-23-24-17-12-18-19(13-20(17)30-23)29-11-10-28-18/h1-9,12-13H,10-11H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZBMMYBOTGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide |
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